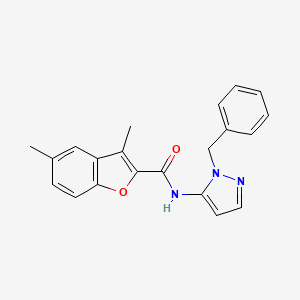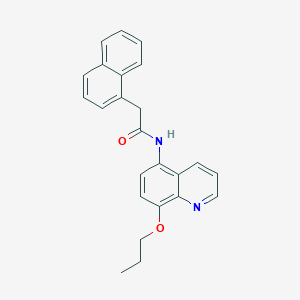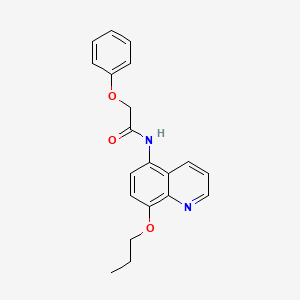![molecular formula C25H21N3OS2 B11313463 2-[(3-methylbenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11313463.png)
2-[(3-methylbenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, where thiol compounds react with halogenated intermediates.
Coupling with Aromatic Rings: The final step involves coupling the pyrimidine core with aromatic rings through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the pyrimidine core, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrogenated derivatives of the aromatic rings or pyrimidine core.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Material Science: It can be used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biology:
Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Medicine:
Drug Development: Due to its complex structure, the compound can be explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Polymer Production: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
- 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)TRIAZOLE-4-CARBOXAMIDE
- 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)QUINAZOLINE-4-CARBOXAMIDE
Uniqueness: The uniqueness of 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific arrangement of aromatic rings and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Eigenschaften
Molekularformel |
C25H21N3OS2 |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
2-[(3-methylphenyl)methylsulfanyl]-N-phenyl-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H21N3OS2/c1-18-9-8-10-19(15-18)17-30-25-26-16-22(31-21-13-6-3-7-14-21)23(28-25)24(29)27-20-11-4-2-5-12-20/h2-16H,17H2,1H3,(H,27,29) |
InChI-Schlüssel |
UUWZZGAKTVYDAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide](/img/structure/B11313380.png)
![N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11313383.png)
![6-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313394.png)

![2-(4-tert-butylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11313404.png)
![7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11313409.png)
![2-(2,3-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11313415.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313422.png)

![5,6-dichloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11313444.png)
![1-(4-Ethylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11313445.png)
![1-(3,5-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313447.png)
![N-cyclohexyl-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11313450.png)

